molecular formula C19H19FN2O3 B12186212 N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12186212
M. Wt: 342.4 g/mol
InChI Key: QEYADYQHUIDCMH-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4,7-dimethoxy-1-methyl-1H-indole-2-carboxylic acid with 2-fluorobenzylamine under appropriate conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    25B-NBF: 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine

    25C-NBF: 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine

    34H-NBF: N-(2-fluorobenzyl)-2-(3,4-dimethoxyphenyl)ethylamine

Uniqueness

N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific indole core structure combined with the 2-fluorobenzyl group

Properties

Molecular Formula

C19H19FN2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H19FN2O3/c1-22-15(19(23)21-11-12-6-4-5-7-14(12)20)10-13-16(24-2)8-9-17(25-3)18(13)22/h4-10H,11H2,1-3H3,(H,21,23)

InChI Key

QEYADYQHUIDCMH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC3=CC=CC=C3F

Origin of Product

United States

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